3-(2-(4-chlorophenoxy)ethyl)benzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[2-(4-chlorophenoxy)ethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c16-11-5-7-12(8-6-11)19-10-9-17-13-3-1-2-4-14(13)20-15(17)18/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYJHDCEZCHGOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCOC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of N-(2-Hydroxyphenyl)carbamates
A common method involves treating N-(2-hydroxyphenyl)carbamate derivatives with dehydrating agents. For example, reacting 2-aminophenol with phosgene or triphosgene generates an intermediate isocyanate, which cyclizes under basic conditions to form the oxazolone ring. Adapting this approach, 2-amino-4-chlorophenol derivatives may serve as precursors, though regioselectivity must be controlled to ensure proper substitution patterns.
Oxidative Cyclization of o-Aminophenols
Oxidative methods using catalysts such as Cu(I)/O₂ or iodine facilitate cyclization of o-aminophenols with carbonyl sources. For instance, heating 2-amino-4-chlorophenol with ethyl chloroacetate in the presence of Amberlyst-15 (10% w/w) under ultrasound irradiation at 90°C yields the oxazolone core with 85% efficiency. This solvent-free approach aligns with green chemistry principles and minimizes byproducts.
Introduction of the 2-(4-Chlorophenoxy)ethyl Side Chain
The 3-position substitution is achieved through alkylation or nucleophilic displacement reactions.
Alkylation of Benzo[d]oxazol-2(3H)-one
The parent oxazolone undergoes N-alkylation using 2-(4-chlorophenoxy)ethyl bromide. In a representative procedure:
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Benzo[d]oxazol-2(3H)-one (1.0 equiv) is dissolved in anhydrous DMF.
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Sodium hydride (1.2 equiv) is added at 0°C under nitrogen.
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2-(4-Chlorophenoxy)ethyl bromide (1.1 equiv) is introduced dropwise.
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The mixture is stirred at 60°C for 12 hours, yielding the target compound after column chromatography (SiO₂, hexane/EtOAc 3:1).
Optimization Insight : Microwave-assisted alkylation reduces reaction time to 30 minutes with comparable yields (92% vs. 70% conventional).
One-Pot Tandem Synthesis
Recent advances employ tandem reactions to streamline synthesis. A notable protocol combines cyclization and alkylation in a single vessel:
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Starting Materials :
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2-Amino-4-chlorophenol (1.0 equiv)
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Ethyl bromoacetate (1.2 equiv)
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2-(4-Chlorophenoxy)ethanol (1.1 equiv)
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Procedure :
Catalytic Systems and Yield Optimization
Catalyst selection critically impacts efficiency. Comparative data from analogous syntheses reveal:
| Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amberlyst-15 | H₂O, 90°C, ultrasound | 85 | |
| P₂I₄ | CH₃CN, 80°C, sealed tube | 78 | |
| Ru/Si zeolite | Solvent-free, 90°C | 92 | |
| Propylphosphonic anhydride | Microwave, 100°C | 84 |
Key trends:
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Heterogeneous catalysts (e.g., Ru/Si zeolite) enable solvent-free reactions with superior yields.
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Microwave irradiation enhances reaction rates by 3–5× compared to conventional heating.
Structural Characterization and Purity Control
Post-synthetic analysis ensures compound integrity:
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NMR Spectroscopy :
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Chromatography :
Challenges and Mitigation Strategies
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Regioselectivity Issues : Competing O- vs. N-alkylation is minimized using bulky bases (e.g., NaH) and polar aprotic solvents.
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Byproduct Formation : Excess alkylating agent (>1.1 equiv) leads to di-alkylated products; stoichiometric control is essential.
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Scale-Up Limitations : Microwave methods face scalability challenges; transitioning to flow chemistry improves throughput.
Emerging Methodologies
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Enzymatic Catalysis : Lipases (e.g., Candida antarctica) catalyze ring-opening/cyclization sequences under mild conditions, though yields remain modest (≤65%).
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Electrochemical Synthesis : Anodic oxidation of 2-(4-chlorophenoxy)ethylamine derivatives paired with cathodic reduction shows promise for greener syntheses.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-chlorophenoxy)ethyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of benzo[d]oxazole-2,3-dione derivatives.
Reduction: Formation of 3-(2-(4-chlorophenoxy)ethyl)benzo[d]oxazol-2-ol.
Substitution: Formation of various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-(4-chlorophenoxy)ethyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-(4-chlorophenoxy)ethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like prostaglandin H2 synthase (PGHS) by binding to its active site, thereby reducing the production of inflammatory mediators . The compound’s structure allows it to interact with various biological receptors, leading to its diverse pharmacological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 4-chlorophenoxy group in the target compound contrasts with the 4-fluorophenylpiperazine in SN79, which may alter sigma receptor selectivity. Chlorine’s higher lipophilicity compared to fluorine could enhance membrane permeability but reduce solubility .
- Synthetic Efficiency : Yields for analogous compounds range from 56% to 98%, with diphenylmethyl-substituted derivatives (e.g., 3ab, 4b) achieving higher yields due to stabilized intermediates .
- Physical State : Most benzoxazolones are solids, with melting points influenced by substituents. For example, chloro-imidazole derivatives (Compound 7) exhibit higher melting points (~210°C) due to hydrogen bonding .
Pharmacological and Receptor Binding Comparisons
Sigma Receptor Affinity
- SN79 : A high-affinity sigma-2 receptor ligand (Kd ~nM range) with antitumor activity in breast cancer models .
- Benzo[d]oxazolone Derivatives : A 3D pharmacophore model (based on 31 compounds) identifies critical features for sigma-1 binding:
The target compound’s 4-chlorophenoxyethyl group likely fulfills hydrophobic and steric requirements but lacks the piperazine moiety present in high-affinity ligands like SN79 or Compound 5o. This may limit sigma-1 binding but preserve sigma-2 activity .
Apoptotic Pathway Activation
Sigma-2 agonists (e.g., CB-64D) induce caspase-independent apoptosis in cancer cells by mobilizing intracellular calcium ([Ca²⁺]i) from endoplasmic stores .
Functional Group Impact on Bioactivity
- Chlorophenoxy vs. Fluorophenyl: Chlorine’s larger size and polarizability may improve receptor binding compared to fluorine but increase metabolic oxidation risk.
- Piperazine vs. Phenoxyethyl: Piperazine-containing derivatives (e.g., 5o, SN79) exhibit stronger sigma-1 affinity due to cationic nitrogen interactions, whereas phenoxyethyl groups may favor sigma-2 selectivity .
- Benzimidazole Hybrids : Compounds like 7 (with a chloro-benzimidazole side chain) show enhanced DNA intercalation but reduced receptor specificity compared to pure benzoxazolones .
Biological Activity
3-(2-(4-chlorophenoxy)ethyl)benzo[d]oxazol-2(3H)-one is a synthetic compound belonging to the benzoxazole family, characterized by its unique chemical structure and potential biological activities. This article explores its biological activity, including anti-inflammatory, antimicrobial, and potential anticancer properties, supported by relevant data and research findings.
Chemical Structure and Synthesis
The compound can be synthesized through the reaction of 2-aminophenol with 4-chlorophenoxyacetyl chloride under basic conditions, followed by cyclization using phosphorus oxychloride (POCl3) as a dehydrating agent. The resulting structure features a benzoxazole ring fused with a chlorophenoxyethyl group, which is crucial for its biological activity.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit enzymes such as prostaglandin H2 synthase (PGHS), which are involved in the inflammatory response. This inhibition reduces the production of inflammatory mediators, suggesting potential therapeutic applications in treating inflammatory diseases.
Table 1: Inhibitory Effects on Prostaglandin H2 Synthase
| Compound | IC50 (µM) | Reference |
|---|---|---|
| This compound | 45 | |
| Aspirin | 30 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have demonstrated that it exhibits activity against various bacterial strains, indicating its potential as an antimicrobial agent.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 | |
| Escherichia coli | 75 |
Anticancer Potential
Recent studies have explored the anticancer potential of this compound. In vitro assays have shown that it induces apoptosis in cancer cell lines, possibly through the activation of caspase pathways.
Case Study: Apoptosis Induction in Cancer Cell Lines
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in:
- A significant decrease in cell viability (up to 70% at 100 µM).
- Increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic markers like Bcl-2.
The mechanism underlying the biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. For instance, its binding to PGHS inhibits the conversion of arachidonic acid to prostaglandins, thus mitigating inflammation. Additionally, its structural features allow it to penetrate cellular membranes effectively, facilitating its action within target cells.
Comparison with Similar Compounds
When compared to structurally similar compounds, such as 2-(4-chlorophenoxy)benzo[d]oxazole and 3-(2-(4-bromophenoxy)ethyl)benzo[d]oxazol-2(3H)-one, the unique substitution pattern of this compound enhances its biological activity significantly.
Table 3: Comparison of Biological Activities
| Compound | Anti-inflammatory Activity (IC50, µM) | Antimicrobial Activity (MIC, µg/mL) |
|---|---|---|
| This compound | 45 | 50 |
| 2-(4-chlorophenoxy)benzo[d]oxazole | >100 | >100 |
| 3-(2-(4-bromophenoxy)ethyl)benzo[d]oxazol-2(3H)-one | 55 | 70 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
